molecular formula C7H7IN2O B1297923 2-Iodobenzohydrazide CAS No. 31822-03-4

2-Iodobenzohydrazide

Cat. No. B1297923
CAS RN: 31822-03-4
M. Wt: 262.05 g/mol
InChI Key: KWILBQORUHQREX-UHFFFAOYSA-N
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Description

2-Iodobenzohydrazide is a chemical compound that can be derived from 2-iodobenzoic acid. It is a part of the hydrazide-hydrazones class of compounds, which are known for their potential biological activities. These compounds can be synthesized through condensation reactions and have been studied for their cytotoxic and antimicrobial properties .

Synthesis Analysis

The synthesis of hydrazide-hydrazones, including those derived from 2-iodobenzoic acid, typically involves a condensation reaction. In one study, 14 novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized, indicating the potential to create a variety of derivatives from 2-iodobenzohydrazide as well . Other research has shown that hypervalent iodine reagents, such as o-Iodoxybenzoic acid (IBX), can be used to oxidize substrates, which could be relevant in the synthesis of 2-iodobenzohydrazide-related compounds .

Molecular Structure Analysis

The molecular structure of hydrazide-hydrazones, including 2-iodobenzohydrazide derivatives, is typically confirmed using spectral data such as 1H NMR and 13C NMR . These techniques allow for the determination of the chemical structure and the identification of substituents that may affect the compound's properties and reactivity.

Chemical Reactions Analysis

Hypervalent iodine reagents like IBX are known to facilitate various chemical reactions, including the oxidation of amines and the dehydrogenation of tetrahydro-β-carbolines . These reactions often proceed via single electron transfer (SET) or ionic pathways, depending on the substrate and reaction conditions . Such reagents could potentially be used to modify the chemical structure of 2-iodobenzohydrazide or to synthesize related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide-hydrazones can be influenced by the presence of different substituents. For instance, the introduction of chloro or nitro groups has been shown to enhance cytotoxicity and selectivity towards tumor cells . The lipophilicity of these molecules can be determined using techniques like RP-HPTLC chromatography, which is important for understanding their behavior in biological systems .

Scientific Research Applications

Oxidation and Synthesis Applications

  • 2-Iodoxybenzoic acid is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

Structural and Stability Studies

  • Polybenzimidazolium hydroxides, which involve 2-phenyl substituents like 2-Iodobenzohydrazide, are of interest for use in alkaline anion exchange membrane fuel cells. Studies show that introducing an ether group in the para-position improves stability under alkaline conditions (Henkensmeier et al., 2012).

Catalytic and Synthetic Properties

  • 2-Iodoxybenzoic acid (IBX) is a significant species for the oxidation of alcohols to aldehydes or ketones. Research suggests that reactivity can be improved by adjusting the trans influence with Lewis acids (Jiang et al., 2017).

Antimicrobial Screening

  • 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, synthesized using iodobenzene diacetate, showed moderate antimicrobial activity. These compounds include structures related to 2-Iodobenzohydrazide (Mhaske et al., 2017).

Inhibitory Activity Studies

  • A class of iodobenzoyldiazenido-functionalized POMs, which are related to 2-Iodobenzohydrazide, demonstrated potent inhibitory activity against coxsackievirus B3, highlighting potential antiviral applications (Wang et al., 2022).

Organohypervalent Iodine Reagents

  • Organohypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) have diverse applications in organic synthesis due to their versatility and environmental benignity. These reagents show uncommon reactivity patterns and novel fields of application, expanding the scope of 2-Iodobenzohydrazide's utility (Zhdankin, 2011).

Mechanism of Action

While specific information on the mechanism of action of 2-Iodobenzohydrazide was not found in the search results, it is known that hydrazide-hydrazones, including 2-Iodobenzohydrazide, can exhibit biological activities. For instance, they have been studied for their cytotoxic and antimicrobial properties.

Future Directions

While specific future directions for 2-Iodobenzohydrazide were not found in the search results, the compound’s potential biological activities and the ability to synthesize a variety of derivatives suggest that it could be a subject of future research .

properties

IUPAC Name

2-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILBQORUHQREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346845
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzohydrazide

CAS RN

31822-03-4
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOBENZOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (3.00 g, 12.1 mmol) was dissolved in dichloromethane (150 mL), and the mixture was stirred at room temperature for 2 hours after adding 1,1′-carbonyldiimidazole (2.16 g, 13.3 mmol). Thereafter, hydrazine.monohydrate (3.52 mL, 72.6 mmol) was added to the mixture, and the mixture was stirred at room temperature for 3 hours. Water was added after concentrating the mixture under reduced pressure, and the precipitated solid was collected by filtration, and dried under reduced pressure to give 2-iodobenzohydrazide (2.81 g, 89%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
3.52 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses NP-10, a novel antimitotic agent. Can you elaborate on the role of 2-Iodobenzohydrazide within NP-10 and its potential contribution to the observed antimitotic activity?

A1: While the research article primarily focuses on NP-10 as a whole, it's important to note that NP-10 is a conjugate molecule containing 2-Iodobenzohydrazide as a key component []. Though the specific contribution of 2-Iodobenzohydrazide to the overall antimitotic activity of NP-10 isn't explicitly detailed in this study, it's highly likely that its presence influences the molecule's interaction with its biological targets.

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